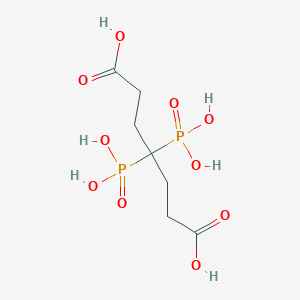
4,4-Diphosphonoheptanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diphosphonoheptanedioic acid is an organic compound with the molecular formula C7H14O10P2 It is characterized by the presence of two phosphonic acid groups and a heptanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphosphonoheptanedioic acid typically involves the reaction of heptanedioic acid with phosphorous acid under controlled conditions. One common method includes the use of bromotrimethylsilane followed by methanolysis to produce the phosphonic acid functional group . The reaction conditions often require an acidic environment, such as the presence of hydrochloric acid, to facilitate the dealkylation of dialkyl phosphonates .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as crystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4,4-Diphosphonoheptanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted heptanedioic acid compounds. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
4,4-Diphosphonoheptanedioic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for metal ion coordination.
Medicine: Research explores its use in drug development, particularly for targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Diphosphonoheptanedioic acid involves its interaction with molecular targets such as enzymes and metal ions. The phosphonic acid groups can form strong coordination bonds with metal ions, affecting their activity and stability. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,4-Diphosphonoheptanedioic acid include other phosphonic acid derivatives such as:
- Phosphoric acid
- Phosphinic acid
- Phosphonates
Uniqueness
This compound is unique due to its dual phosphonic acid groups and heptanedioic acid backbone, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other phosphonic acid derivatives may not be suitable.
Properties
CAS No. |
64488-78-4 |
|---|---|
Molecular Formula |
C7H14O10P2 |
Molecular Weight |
320.13 g/mol |
IUPAC Name |
4,4-diphosphonoheptanedioic acid |
InChI |
InChI=1S/C7H14O10P2/c8-5(9)1-3-7(18(12,13)14,19(15,16)17)4-2-6(10)11/h1-4H2,(H,8,9)(H,10,11)(H2,12,13,14)(H2,15,16,17) |
InChI Key |
NURSPHYHSJOIJN-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CCC(=O)O)(P(=O)(O)O)P(=O)(O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















